N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-4-methoxy-3-methylbenzene-1-sulfonamide
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Overview
Description
N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-4-methoxy-3-methylbenzene-1-sulfonamide is a complex organic compound that features an indole moiety, a sulfonamide group, and various substituents. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-4-methoxy-3-methylbenzene-1-sulfonamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Fluoro and Methyl Groups: Fluorination and methylation can be achieved through electrophilic substitution reactions using reagents like fluorine gas or methyl iodide.
Attachment of the Sulfonamide Group: The sulfonamide group is introduced by reacting the indole derivative with a sulfonyl chloride in the presence of a base.
Final Coupling: The final step involves coupling the indole derivative with 4-methoxy-3-methylbenzene-1-sulfonamide under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole and benzene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of amine derivatives from the sulfonamide group.
Substitution: Various substituted indole and benzene derivatives.
Scientific Research Applications
N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-4-methoxy-3-methylbenzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antiviral, and antimicrobial agent.
Biological Studies: Used in studies to understand the role of indole derivatives in biological systems.
Chemical Biology: Employed as a probe to study enzyme activities and receptor interactions.
Industrial Applications: Potential use in the synthesis of advanced materials and pharmaceuticals.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets:
Molecular Targets: It binds to enzymes and receptors involved in cell signaling pathways.
Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and immune responses.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide
- N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide
- Sunitinib malate
Uniqueness
N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-4-methoxy-3-methylbenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity compared to other indole derivatives .
Properties
IUPAC Name |
N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-4-methoxy-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3S/c1-12-10-15(5-7-19(12)25-3)26(23,24)21-9-8-16-13(2)22-18-6-4-14(20)11-17(16)18/h4-7,10-11,21-22H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSQFIUZRSDQEEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCCC2=C(NC3=C2C=C(C=C3)F)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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